3-[3-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one
Description
Properties
IUPAC Name |
3-[3-(1-aminoethyl)phenyl]-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-8(12)9-3-2-4-10(7-9)13-5-6-15-11(13)14/h2-4,7-8H,5-6,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPEMBCIMCWZGKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)N2CCOC2=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-nitroacetophenone and ethylene oxide.
Reduction: The nitro group in 3-nitroacetophenone is reduced to an amino group using a reducing agent like hydrogen gas in the presence of a palladium catalyst.
Cyclization: The resulting 3-(1-aminoethyl)phenyl intermediate is then reacted with ethylene oxide to form the oxazolidinone ring under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[3-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The oxazolidinone ring can be reduced to form corresponding alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents such as nitric acid, sulfuric acid, and halogens are employed.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic derivatives.
Scientific Research Applications
Antimicrobial Activity
One of the primary applications of 3-[3-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one is in the development of new antimicrobial agents. The oxazolidinone framework is known for its ability to inhibit bacterial protein synthesis by binding to the ribosomal RNA, similar to established antibiotics like linezolid. Research has indicated that compounds with oxazolidinone structures exhibit significant antibacterial activity against resistant strains of bacteria .
Anti-inflammatory Properties
Studies suggest that this compound may also possess anti-inflammatory properties. The presence of the aminoethyl group may enhance its interaction with inflammatory pathways, potentially leading to therapeutic effects in conditions characterized by excessive inflammation.
Materials Science
In addition to its medicinal applications, this compound is being investigated for its potential use in materials science. Researchers are exploring its role in synthesizing novel polymers with unique properties. The ability to modify the oxazolidinone structure can lead to materials that exhibit enhanced mechanical strength or thermal stability.
Biological Studies
The compound is utilized in biological studies to understand its interactions with various molecular targets. Its mechanism of action involves binding to specific enzymes and receptors, which can inhibit their activity. This interaction is crucial for elucidating its potential as a biochemical probe in research settings .
Case Study 1: Antibacterial Mechanism
A study focused on the antibacterial mechanism of this compound demonstrated its ability to bind to bacterial ribosomes, inhibiting protein synthesis. This was evidenced through binding affinity assays and subsequent growth inhibition tests against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL .
Case Study 2: Polymer Synthesis
In materials science research, the compound was incorporated into polymer matrices to assess its impact on mechanical properties. The synthesized polymers exhibited improved tensile strength and flexibility compared to controls without the oxazolidinone structure. These findings suggest potential applications in developing advanced materials for biomedical devices.
Table: Comparison with Related Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one | C11H15ClN2O2 | Different substitution pattern on the phenyl ring |
| Linezolid | C16H20FN3O4S | Well-known oxazolidinone antibiotic with broader spectrum |
| Phenoxybenzamine | C18H22ClN | Irreversible alpha-blocker used in hypertension |
This table highlights structural differences among related compounds and their respective features which may influence their biological activity and therapeutic potential.
Mechanism of Action
The mechanism of action of 3-[3-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The oxazolidinone ring can interact with enzymes and receptors, potentially inhibiting their activity. The aminoethyl group may enhance binding affinity through hydrogen bonding and electrostatic interactions. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-[3-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one
- 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride
- 5-Phenyl-3-(4-piperidinyl)-1,3-oxazolidin-2-one
Uniqueness
3-[3-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the aminoethyl group at the para position relative to the oxazolidinone ring enhances its potential for specific interactions with biological targets, making it a valuable compound for medicinal chemistry research.
Q & A
Advanced Question: How do unexpected reaction pathways (e.g., ring-opening or rearrangements) impact the synthesis of this compound?
Answer:
- Basic: The synthesis typically involves multi-step reactions, such as nucleophilic substitution followed by cyclization. For example, intermediates may undergo epoxide ring-opening with amines, followed by oxazolidinone ring formation via carbamate cyclization. Optimization requires precise control of stoichiometry (e.g., 3-molar excess of reagents like ethylene oxide) and temperature to minimize side products .
- Advanced: Unanticipated pathways, such as imidazolidine ring-opening (observed in reactions with excess ethylene oxide), can lead to structurally distinct products. Mechanistic studies using NMR and X-ray crystallography are critical to identifying intermediates and adjusting reaction parameters (e.g., solvent polarity, catalyst choice) to suppress undesired pathways .
Basic Question: What structural features of this compound are critical for its biological activity?
Advanced Question: How does the spatial arrangement of substituents (e.g., aminoethyl group) influence binding to bacterial ribosomes or other targets?
Answer:
- Basic: The 1,3-oxazolidin-2-one core and the 3-(1-aminoethyl)phenyl side chain are essential for activity. The oxazolidinone ring’s planarity and substituent orientation affect interactions with bacterial 23S rRNA, as seen in analogs like linezolid and tedizolid .
- Advanced: X-ray crystallography (e.g., PDB data) reveals that the aminoethyl group’s position modulates hydrogen bonding with ribosomal targets. Distortions >30° in the oxazolidinone ring relative to aromatic systems (e.g., quinoxaline) reduce binding affinity, highlighting the need for conformational analysis during drug design .
Basic Question: What analytical methods are recommended for characterizing this compound?
Advanced Question: How can crystallographic data resolve discrepancies in proposed structures (e.g., tautomerism or stereochemistry)?
Answer:
- Basic: Use a combination of / NMR, high-resolution mass spectrometry (HRMS), and IR spectroscopy. Single-crystal X-ray diffraction (e.g., Bruker APEX DUO) provides definitive confirmation of stereochemistry and bond geometries .
- Advanced: Discrepancies in tautomeric forms or hydrogen-bonding networks require refinement against high-resolution data (e.g., R < 0.05). Programs like SHELXL or ORTEP-3 enable precise modeling of thermal ellipsoids and anisotropic displacement parameters to resolve ambiguities .
Basic Question: How does this compound compare to clinically used oxazolidinone antibiotics?
Advanced Question: What structural modifications could mitigate resistance mechanisms observed in Gram-positive bacteria?
Answer:
- Basic: Unlike linezolid, which has a fluorophenyl group, the 3-(1-aminoethyl)phenyl substituent may enhance solubility or reduce off-target effects. Comparative MIC assays against Staphylococcus aureus can validate potency .
- Advanced: Resistance often arises from mutations in ribosomal protein L3/L4. Introducing bulky substituents (e.g., trifluoromethyl groups) or chiral auxiliaries (e.g., 5R-configuration) can sterically hinder mutant ribosome binding, as shown in analogs like contezolid .
Basic Question: What catalytic systems are effective for functionalizing this compound’s oxazolidinone ring?
Advanced Question: How do gold nanoclusters (Au-NCs) enhance nitro-to-amine reduction in related oxazolidinones?
Answer:
- Basic: Transition-metal catalysts (e.g., Pd/C) are standard for hydrogenation. For nitro group reduction, sodium borohydride with Au-NCs/SCNPs in water achieves >90% yield under ambient conditions .
- Advanced: Au-NCs stabilize reactive intermediates (e.g., diazene) during the two-step reduction. Kinetic studies (UV-Vis monitoring) reveal rate constants for fast () and slow () steps, enabling optimization of catalyst loading and reaction time .
Basic Question: How can computational methods predict this compound’s reactivity or pharmacokinetics?
Advanced Question: What QSAR models are validated for oxazolidinone derivatives to prioritize synthesis targets?
Answer:
- Basic: Density functional theory (DFT) calculates bond dissociation energies and frontier molecular orbitals to predict sites for electrophilic/nucleophilic attack. ADMET predictors (e.g., SwissADME) estimate logP and bioavailability .
- Advanced: 3D-QSAR using CoMFA/CoMSIA aligns steric/electrostatic fields with MIC data. For example, negative electrostatic potential near the aminoethyl group correlates with enhanced Gram-positive activity .
Basic Question: What are the challenges in scaling up enantioselective synthesis?
Advanced Question: How do chiral auxiliaries (e.g., valine-derived oxazolidinones) improve diastereoselectivity?
Answer:
- Basic: Chiral pool synthesis using Boc-valine esters achieves >90% ee. Auxiliary recovery (e.g., via acidolysis) reduces costs but requires careful pH control to prevent racemization .
- Advanced: Lithiated oxazolidinone intermediates enable stereoselective hydroxymethylation of aldehydes. Diastereomeric ratios (dr >20:1) depend on solvent polarity and lithium coordination geometry, validated by -NMR coupling constants .
Basic Question: How do formulation challenges (e.g., solubility) impact in vivo studies?
Advanced Question: What prodrug strategies improve bioavailability without compromising antibacterial activity?
Answer:
- Basic: Salt formation (e.g., phosphate esters) enhances aqueous solubility. For example, tedizolid phosphate is a prodrug hydrolyzed in vivo to the active form .
- Advanced: Biodegradable nanoparticles (e.g., PLGA) encapsulate the compound for sustained release. In vivo PK/PD models (e.g., murine thigh infection) correlate AUC/MIC ratios with efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
